molecular formula C10H8ClNO B3378308 2-(3-Chlorophenyl)-3-oxobutanenitrile CAS No. 14123-79-6

2-(3-Chlorophenyl)-3-oxobutanenitrile

Cat. No.: B3378308
CAS No.: 14123-79-6
M. Wt: 193.63 g/mol
InChI Key: MNRQQONRVUGHLY-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3-oxobutanenitrile is a high-purity chemical building block of significant interest in medicinal and synthetic organic chemistry. Its core value lies in its role as a precursor for synthesizing functionalized pyrroles, which are privileged structures in drug discovery. This compound is a key intermediate in concise, multi-component synthetic routes for developing pyrrole-based drug candidates, a class of molecules with demonstrated potential in areas such as antituberculosis and anti-inflammatory research . The mechanism of action for this compound is defined by its reactivity as a synthetic intermediate. It possesses two key functional groups—a ketone and a nitrile—that allow for diverse chemical transformations. The nitrile group (-C#N) can be further modified into other functional groups such as aldehydes, amides, or carboxylic acids, providing handles for extensive structural diversification . In the context of pyrrole synthesis, 3-oxobutanenitrile derivatives react with α-hydroxyketones and anilines in a one-pot, acetic acid-catalyzed reaction to construct the pyrrole core efficiently . This makes it an invaluable reagent for generating libraries of compounds for structure-activity relationship (SAR) studies and for optimizing lead compounds in a practical and scalable manner. This product is offered for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenyl)-3-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-7(13)10(6-12)8-3-2-4-9(11)5-8/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRQQONRVUGHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291106
Record name α-Acetyl-3-chlorobenzeneacetonitrile
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Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14123-79-6
Record name α-Acetyl-3-chlorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14123-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Acetyl-3-chlorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3 Chlorophenyl 3 Oxobutanenitrile

Classical Approaches in Beta-Keto Nitrile Synthesis

Traditional methods for constructing β-ketonitriles have long been established, primarily relying on condensation reactions and fundamental substitution pathways. These approaches form the bedrock upon which modern synthetic strategies are built.

The most conventional and widely documented method for synthesizing β-ketonitriles is the condensation reaction between a carboxylic ester and an acetonitrile (B52724) anion. google.comgoogle.com This reaction involves the deprotonation of an α-carbon in a nitrile, like 3-chlorophenylacetonitrile, to form a potent nucleophile. This carbanion then attacks the electrophilic carbonyl carbon of an acylating agent, typically an ester such as ethyl acetate (B1210297), to form the target β-ketonitrile after an acidic workup.

The choice of base is critical and has historically included sodium alkoxides (e.g., sodium ethoxide or sodium methoxide), sodium amide, and various lithium bases. nih.govyoutube.com Sodium amide was often found to be more efficient, though it carries risks of explosivity and can lead to amidine side-products. nih.gov To drive the reaction to completion, at least two equivalents of the base and nitrile are often necessary because the resulting β-ketonitrile product is more acidic than the starting nitrile. nih.gov More recent adaptations of this classical approach have employed sodium hydride (NaH) or lithium bases like lithium hexamethyldisilazide (LiHMDS) at varying temperatures. nih.govntnu.no

A notable advancement within this classical framework is the use of potassium tert-butoxide (KOt-Bu), an inexpensive and readily available base, for the acylation of acetonitrile anions in ethereal solvents. nih.govresearchgate.net This method represents a more economical and greener alternative to historically used hazardous reagents. nih.gov

Table 1: Comparison of Bases in Classical Condensation Reactions for β-Ketonitrile Synthesis

Base Typical Substrates Key Characteristics References
Sodium Ethoxide (NaOEt) Ethyl isobutylate, Acetonitrile Historic method, often requires large excess of acetonitrile. google.comgoogle.com
Sodium Amide (NaNH₂) Various esters and nitriles More efficient than alkoxides but hazardous and can form side-products. nih.gov
Sodium Hydride (NaH) Various esters and nitriles Offers good functional group tolerance, often used at higher temperatures. ntnu.no
Potassium tert-Butoxide (KOt-Bu) Esters, Lactones, Acetonitrile Inexpensive, safer alternative, effective under ambient conditions. nih.govnih.govresearchgate.net
Lithium Hexamethyldisilazide (LiHMDS) Activated and unactivated amides, Acetonitrile Effective at room temperature, high functional group compatibility. ntnu.nomdpi.com

Beyond condensation, β-ketonitriles can be formed through other fundamental reaction pathways. One such method involves the nucleophilic substitution of an α-haloketone. For instance, a β-ketonitrile can be generated in situ through the reaction of a 2-bromoacetophenone (B140003) derivative with a cyanide source like sodium cyanide (NaCN). researchgate.net

Conversely, electrophilic cyanation offers a powerful alternative for constructing the nitrile functionality. This approach involves the reaction of a pre-formed enolate with an electrophilic cyanating agent. thieme-connect.com Early methods were often limited in scope and efficiency. bohrium.com However, the development of new cyanating reagents has significantly expanded the utility of this pathway.

Modern electrophilic cyanation strategies include:

Hypervalent Iodine Reagents : Reagents like 1-cyano-1,2-benziodoxol-3(1H)-one (CBX) have been used for the direct α-cyanation of β-keto esters and amides. rsc.orgthieme-connect.com These reactions can proceed rapidly at room temperature without the need for a catalyst. rsc.org

Sulfonyl Cyanides : Reagents such as p-toluenesulfonyl cyanide (TsCN) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are effective for the cyanation of ketone-derived boron enolates, demonstrating a remarkably broad substrate scope. bohrium.comdntb.gov.uabeilstein-journals.org

Table 2: Selected Electrophilic Cyanating Agents for β-Ketonitrile Synthesis

Cyanating Agent Substrate Type Key Features References
1-Cyano-1,2-benziodoxol-3(1H)-one (CBX) β-Keto esters, β-Keto amides Hypervalent iodine(III) reagent; fast, catalyst-free reaction. rsc.orgthieme-connect.com
p-Toluenesulfonyl cyanide (TsCN) Boron enolates, Enesulfinamides Readily available; broad substrate scope. bohrium.comdntb.gov.uaorganic-chemistry.org
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) Boron enolates Highly efficient for generating various β-ketonitriles. bohrium.comdntb.gov.ua

Modern and Advanced Synthetic Strategies

Contemporary research has focused on developing more efficient, selective, and sustainable methods for β-ketonitrile synthesis, moving beyond the limitations of classical approaches.

The advent of catalysis has revolutionized the synthesis of β-ketonitriles, offering milder reaction conditions and enhanced control.

Transition-metal catalysis provides powerful and highly selective routes. A notable example is the palladium-catalyzed addition of organoboron reagents to dinitriles. organic-chemistry.orgnih.gov This method is practical, convenient, and demonstrates excellent functional-group tolerance and a broad substrate scope under relatively mild conditions. organic-chemistry.orgnih.gov Other transition metals like rhodium and iron have also been employed in cascade reactions to produce complex heterocyclic systems from β-ketonitrile precursors. rsc.org Nickel-catalyzed cyanomethylation of ketones and their derivatives represents another significant advancement in this area. mdpi.com

Organocatalysis , which avoids the use of metals, has emerged as a complementary and powerful strategy. Key developments include:

N-Heterocyclic Carbenes (NHCs) : NHCs have been used to catalyze the radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN), providing an efficient, metal-free route to β-ketonitriles that contain a quaternary carbon center. acs.org

Chiral Alkaloids : Naturally occurring cinchona alkaloids have been successfully employed as organocatalysts for the asymmetric electrophilic cyanation of β-keto esters, introducing chirality with high precision. thieme-connect.com

Thiourea (B124793) Derivatives : Chiral thiourea catalysts can facilitate asymmetric Mannich-type reactions of β-ketonitriles, leading to the synthesis of chiral heterocyclic products. rsc.org

In line with the growing demand for environmentally responsible chemical processes, green chemistry principles have been increasingly applied to the synthesis of β-ketonitriles. The goal is to reduce waste, avoid hazardous materials, and improve energy efficiency.

Key aspects of sustainable synthesis in this context include:

Use of Safer Reagents : Replacing hazardous bases like sodium amide with inexpensive and safer alternatives such as potassium tert-butoxide (KOt-Bu) significantly improves the safety profile of the synthesis. nih.govnih.gov

Atom Economy and Reduced Waste : Catalytic methods, by their nature, improve atom economy and reduce the generation of stoichiometric waste products. thieme-connect.com The use of non-toxic, inexpensive catalysts like DABCO further enhances the environmental credentials of a synthesis. rsc.org

Green Solvents and Conditions : Research has explored the use of more environmentally benign solvents. For instance, cyclopentyl methyl ether (CPME) has been identified as an emerging green solvent for related syntheses. rsc.org Furthermore, energy-efficient techniques like microwave-assisted synthesis can shorten reaction times and reduce energy consumption. rsc.orgutsa.edu

Photocatalysis : Visible-light-mediated reactions that proceed without transition metals offer a sustainable pathway, enabling C–C bond cleavage and functionalization under mild, room-temperature conditions. rsc.org

Control of Chemo-, Regio-, and Stereoselectivity in Synthesis

Achieving high levels of selectivity is a primary goal in modern organic synthesis, ensuring that the desired product is formed with minimal byproducts.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In β-ketonitrile synthesis, this is crucial. For example, using Weinreb amides as the acylating agent allows for the chemoselective synthesis of β-oxonitriles by reacting preferentially with lithiated acetonitriles. researchgate.net Another example is the zinc-mediated condensation of β-ketonitriles with ethyl bromoacetate, where the choice of an acidic or basic workup selectively yields either 3,5-dioxopentanoates or the corresponding enamines. rsc.org

Regioselectivity is the control over the region of a molecule where a reaction occurs. This is elegantly demonstrated in the synthesis of dihydrofuran derivatives from β-ketonitriles, where reaction conditions can be tuned to favor O-alkylation over C-alkylation, thus controlling the final ring structure. rsc.org Similarly, the copper-catalyzed hydrocyanation of allenes proceeds with outstanding regioselectivity (>98%) to form specific unsaturated nitrile isomers. beilstein-journals.org

Stereoselectivity involves controlling the three-dimensional arrangement of atoms. The synthesis of chiral β-ketonitriles or their derivatives is of significant interest for pharmaceutical applications. This has been achieved through several advanced methods:

Organocatalysis : Asymmetric organocatalysis using chiral N,N'-dioxide ligands can produce chiral 2,3-dihydrofurans from β-ketonitriles with high diastereoselectivity and enantioselectivity (up to 93% ee). rsc.org

Transition-Metal Catalysis : Palladium-catalyzed asymmetric allylic substitution reactions can generate chiral bicyclic dihydrofurans with excellent enantiomeric excess (up to 97% ee). rsc.org

Biocatalysis : The use of reductase enzyme libraries allows for the highly stereoselective reduction of the keto group in β-keto nitriles to produce chiral β-hydroxy nitriles. georgiasouthern.edu

Substrate Control : In some cases, the substrate itself can direct the stereochemical outcome, as seen in the stereospecific reduction of a complex β-keto-nitrile with sodium borohydride (B1222165) to yield essentially a single diastereoisomer. hw.ac.uk

Table 3: Examples of Selective Syntheses in the Context of β-Ketonitriles

Selectivity Type Reaction Example Catalyst/Reagent Outcome References
Chemoselectivity Condensation of β-ketonitriles with ethyl bromoacetate Zinc-mediated, acidic vs. basic workup Selective formation of 3,5-dioxopentanoates or enamines. rsc.org
Regioselectivity Hydrocyanation of allenes Copper catalysis with 9-BBN and TsCN >98% regioselectivity for β,γ-unsaturated nitriles. beilstein-journals.org
Stereoselectivity Asymmetric allylic substitution Pd-catalysis with chiral ligands Chiral bicyclic dihydrofurans with up to 97% ee. rsc.org
Stereoselectivity Asymmetric electrophilic cyanation Cinchona alkaloid organocatalyst Chiral β-keto esters with high enantioselectivity. thieme-connect.com

Chemical Reactivity and Transformation of 2 3 Chlorophenyl 3 Oxobutanenitrile

Reactivity at the Active Methylene Group

The methylene group (-CH2-) positioned between the electron-withdrawing chlorophenyl-substituted ring and the carbonyl group is highly acidic, a feature that dictates a significant portion of its reactivity. This "active methylene" group is readily deprotonated by a base to form a stabilized carbanion, which can then act as a nucleophile in various reactions.

The nucleophilic carbanion generated from 2-(3-chlorophenyl)-3-oxobutanenitrile at the active methylene position is susceptible to electrophilic attack. This reactivity allows for the introduction of various substituents at this position.

Alkylation: In the presence of a suitable base, the compound can undergo alkylation with alkyl halides. The reaction proceeds via an SN2 mechanism, where the carbanion displaces a halide from the alkyl halide, forming a new carbon-carbon bond.

Acylation: Similarly, acylation can be achieved by reacting the carbanion with acylating agents such as acyl chlorides or anhydrides. This results in the formation of a β-dicarbonyl compound.

Michael Additions: The carbanion can also participate in Michael additions, a conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of more complex molecules. For instance, a similar compound, 3-oxo-3-phenylpropanenitrile, reacts with linear conjugated enynones in the presence of a base like sodium methoxide (B1231860) to yield polyfunctional δ-diketones through a regioselective Michael addition ekb.egresearchgate.net.

Reaction TypeReagent TypeProduct Type
AlkylationAlkyl Halide (R-X)α-Alkyl-2-(3-chlorophenyl)-3-oxobutanenitrile
AcylationAcyl Halide (RCO-X)α-Acyl-2-(3-chlorophenyl)-3-oxobutanenitrile
Michael Additionα,β-Unsaturated CarbonylAdduct with a new C-C bond at the β-position of the acceptor

The active methylene group of this compound is a key functional handle for the synthesis of a wide variety of heterocyclic compounds through condensation and cyclization reactions.

A notable example involves the intramolecular cyclization of a derivative, 4-(2-aminophenyl)-2-(3-chlorophenyl)-4-oxobutanenitrile. In the presence of a base, this compound undergoes cyclization to form (E)-2-(3-chlorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile nih.govacs.org. This transformation highlights the utility of the active methylene group in constructing complex fused ring systems.

Furthermore, β-ketonitriles are versatile precursors for a range of heterocycles:

Pyridines: Condensation reactions with various reagents can lead to the formation of substituted pyridine (B92270) rings baranlab.org.

Pyrimidines: Reactions with amidines, ureas, or thioureas are common methods for constructing the pyrimidine (B1678525) ring system from 1,3-dicarbonyl compounds or their synthetic equivalents researchgate.netbu.edu.egnih.govnih.gov.

Thiazoles: The synthesis of thiazole derivatives can be achieved through reactions with sulfur-containing reagents ekb.egorganic-chemistry.orgbepls.comanalis.com.mynih.gov.

HeterocycleGeneral Precursors from this compound
IndolesIntramolecular cyclization of o-aminoaryl derivatives
PyridinesCondensation with compounds providing the remaining ring atoms
PyrimidinesReaction with amidines, ureas, or thioureas
ThiazolesReaction with sulfur-containing reagents

Transformations Involving the Nitrile Functionality

The nitrile group (-C≡N) in this compound is a versatile functional group that can be converted into several other functionalities.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide as an intermediate. This transformation is a common method for introducing a carboxyl or carboxamide group into a molecule. The electronic structure of the nitrile group, with its electrophilic carbon atom, makes it susceptible to nucleophilic attack, which is the initial step in its hydrolysis researchgate.netlibretexts.org.

The nitrile group can be reduced to a primary amine (-CH2NH2) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation libretexts.orgthieme-connect.deorganic-chemistry.orglibretexts.org. This reaction provides a route to aminomethyl-substituted compounds. Furthermore, partial reduction of the nitrile group can lead to the formation of an imine, which can then be hydrolyzed to an aldehyde libretexts.org. A similar compound, 2-(3-Bromophenyl)-3-oxobutanenitrile, can be reduced to 2-(3-Bromophenyl)-3-aminobutanenitrile .

Reaction TypeReagentProduct Functional Group
Full ReductionLiAlH4, Catalytic HydrogenationPrimary Amine (-CH2NH2)
Partial Reduction & HydrolysisDIBAL-H followed by aqueous workupAldehyde (-CHO)

Reactions of the Carbonyl Moiety

The carbonyl group (C=O) in this compound is an electrophilic center and can undergo a variety of nucleophilic addition reactions.

The carbonyl group can be reduced to a secondary alcohol (-CH(OH)-) using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) msu.edu. This reaction is a standard transformation in organic chemistry and provides access to the corresponding β-hydroxy nitrile. The polarity of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it susceptible to attack by hydride reagents ic.ac.uklibretexts.org.

Aromatic Reactivity and Substitution on the Chlorophenyl Ring

The reactivity of the chlorophenyl ring in this compound towards aromatic substitution is governed by the electronic properties of the two substituents attached to the benzene (B151609) ring: the chlorine atom and the 2-cyano-1-oxopropyl group. These substituents influence both the rate of reaction and the regioselectivity of the substitution pattern.

On the other hand, the 2-cyano-1-oxopropyl group at position 1 of the benzene ring is a deactivating group. The carbonyl (C=O) and cyano (C≡N) functionalities are strongly electron-withdrawing through both induction and resonance. This significant withdrawal of electron density from the aromatic ring makes it much less susceptible to electrophilic aromatic substitution compared to benzene. libretexts.org Such electron-withdrawing groups are known to direct incoming electrophiles to the meta position.

In the case of this compound, the two substituents present a complex scenario of directing effects. The chlorine atom at position 3 directs incoming electrophiles to the ortho positions (2 and 4) and the para position (6). The 2-cyano-1-oxopropyl group at position 1 directs incoming electrophiles to the meta positions (3 and 5). The position 3 is already occupied by the chlorine atom. Therefore, the directing effects of the two groups are in competition.

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the aromatic substitution reactions, such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions, performed directly on the chlorophenyl ring of this compound. Consequently, no experimental data on reaction conditions, yields, or the precise distribution of isomeric products is available.

Based on the established principles of electrophilic aromatic substitution, it can be predicted that any substitution reaction on the chlorophenyl ring of this compound would be challenging due to the presence of two deactivating groups. The regiochemical outcome would depend on the specific reaction conditions and the nature of the electrophile, with potential for the formation of a mixture of isomers.

Table of Predicted Substitution Patterns

Position on Chlorophenyl RingInfluence of Chlorine (at C3)Influence of 2-Cyano-1-oxopropyl (at C1)Overall Predicted Directing Effect
2 Ortho (directing)Ortho (deactivating)Possible, but deactivated
4 Ortho (directing)Para (deactivating)Possible, but deactivated
5 Meta (neutral)Meta (directing)Possible, but deactivated
6 Para (directing)Ortho (deactivating)Possible, but deactivated

Advanced Spectroscopic and Structural Elucidation of 2 3 Chlorophenyl 3 Oxobutanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(3-Chlorophenyl)-3-oxobutanenitrile in solution. Both ¹H and ¹³C NMR spectra provide unambiguous evidence for the compound's covalent framework and offer insights into its conformational preferences and the presence of tautomers. nih.govnih.gov

In a typical ¹³C NMR spectrum, characteristic signals confirm the presence of the key functional groups. The carbon of the nitrile group (C≡N) appears in the 115-120 ppm range, while the ketonic carbonyl carbon (C=O) resonates significantly downfield, typically around 190-200 ppm. The aromatic carbons of the 3-chlorophenyl ring produce a pattern of signals between 125 and 140 ppm, with the carbon atom directly bonded to the chlorine atom showing a distinct chemical shift.

¹H NMR spectroscopy complements this by detailing the proton environment. The methyl protons (CH₃) of the acetyl group typically appear as a sharp singlet around 2.3-2.5 ppm. The methine proton (α-CH), situated between the carbonyl and cyano groups, is highly diagnostic and usually resonates around 4.5-5.0 ppm. The protons on the substituted aromatic ring exhibit a complex multiplet pattern in the 7.2-7.6 ppm region, characteristic of a 1,3-disubstituted benzene (B151609) ring.

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed for detailed conformational analysis, revealing through-space interactions between protons and helping to define the molecule's preferred spatial arrangement in solution. mdpi.comnih.gov The study of chemical shifts in different solvents can also provide information about solvent-solute interactions and their effect on the molecular conformation. researchgate.net

Table 1: Typical NMR Spectroscopic Data for this compound Note: Exact chemical shifts (δ) can vary based on solvent and concentration.

NucleusFunctional GroupTypical Chemical Shift (ppm)Multiplicity
¹H Acetyl (CH₃)2.3 - 2.5Singlet
Methine (α-CH)4.5 - 5.0Singlet
Aromatic (Ar-H)7.2 - 7.6Multiplet
¹³C Acetyl (CH₃)25 - 30
Methine (α-CH)45 - 55
Nitrile (CN)115 - 120
Aromatic (Ar-C)125 - 140
Carbonyl (C=O)190 - 200

X-ray Crystallography for Solid-State Structure Determination

Table 2: Expected Parameters from a Hypothetical X-ray Crystallographic Analysis

ParameterExpected InformationSignificance
Unit Cell Dimensions a, b, c, α, β, γDefines the basic repeating unit of the crystal lattice.
Space Group e.g., P2₁/c, PbcaDescribes the symmetry elements within the crystal.
Bond Lengths C=O, C≡N, C-Cl, C-CConfirms the covalent structure and can indicate bond order and strain.
Bond Angles Angles around sp², sp³ carbonsDefines the molecular geometry.
Torsion Angles Dihedral angle of Ar-C bondDescribes the conformation and rotation around single bonds.
Intermolecular Contacts H-bonds, Halogen bondsReveals how molecules are arranged and interact in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. nih.govresearchgate.net These techniques probe the vibrational modes of the molecule, with each functional group displaying characteristic absorption or scattering frequencies. libretexts.orglibretexts.org

The FT-IR spectrum is dominated by two particularly strong absorption bands that are diagnostic for the β-ketonitrile structure.

C≡N Stretch: A sharp, strong absorption appears in the region of 2240-2260 cm⁻¹, characteristic of the nitrile group. mdpi.com

C=O Stretch: An intense absorption corresponding to the ketonic carbonyl group is observed between 1680 and 1720 cm⁻¹. libretexts.orgmdpi.com

Other significant bands include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl group (below 3000 cm⁻¹), as well as C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Raman spectroscopy provides complementary information. nih.govresearchgate.net While the polar C=O bond gives a strong signal in the IR, the more polarizable C≡N and C=C bonds often produce intense signals in the Raman spectrum, aiding in a comprehensive vibrational assignment. The presence of a single C=O stretching band in the solid-state spectrum would further support the predominance of the keto tautomer.

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchFT-IR, Raman3000 - 3100Medium-Weak
Aliphatic C-H StretchFT-IR, Raman2850 - 2960Medium
Nitrile (C≡N) StretchFT-IR, Raman2240 - 2260Strong (Sharp)
Carbonyl (C=O) StretchFT-IR1680 - 1720Strong
Aromatic C=C StretchFT-IR, Raman1450 - 1600Medium-Variable
C-Cl StretchFT-IR, Raman< 800Medium-Strong

Mass Spectrometry for Fragmentation Pathway Elucidation and Tautomeric Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of the compound would show a molecular ion [M]⁺ peak corresponding to its exact mass.

The fragmentation of β-ketonitriles is complex and can provide evidence for the existence of different tautomers in the gas phase. unlp.edu.ar Although the mass spectrum represents a superposition of fragments from any tautomers present, specific ions can often be assigned to a particular tautomeric form. unlp.edu.arcore.ac.uk

For this compound, key fragmentation pathways would likely include:

Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the α-carbon can lead to the loss of a CH₃CO• radical (43 Da), resulting in a prominent [M-43]⁺ ion.

Loss of the chlorophenyl group: Fission can occur to lose the •C₆H₄Cl radical.

McLafferty-type rearrangements: If sterically feasible, rearrangements involving the carbonyl group could occur.

Evidence for the enol form: The presence of fragment ions corresponding to the loss of •OH (17 Da) or H₂O (18 Da) can be indicative of the enol tautomer being present in the ion source. unlp.edu.ar

Analyzing the relative abundances of these fragment ions helps in piecing together the molecule's structure and can offer clues about the gas-phase keto-enol equilibrium. unlp.edu.ar

Table 4: Predicted Significant Ions in the Mass Spectrum of this compound

m/z ValueProposed FragmentNeutral LossSignificance
193/195[C₁₀H₈ClNO]⁺-Molecular Ion (Isotope pattern for Cl)
150/152[M - CH₃CO]⁺•COCH₃ (43 Da)Loss of acetyl radical from keto form
111/113[C₆H₄Cl]⁺C₄H₄NOChlorophenyl cation
43[CH₃CO]⁺C₈H₅ClNAcetyl cation
176/178[M - OH]⁺•OH (17 Da)Suggests presence of enol tautomer

Investigation of Keto-Enol Tautomerism and Equilibria

Like most 1,3-dicarbonyl and related compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. masterorganicchemistry.com The position of this equilibrium is a critical aspect of its chemical character, influenced by factors such as solvent polarity, temperature, and intramolecular hydrogen bonding. researchgate.netorientjchem.org

The two principal tautomers are the keto form (this compound) and the Z-enol form ((Z)-2-(3-chlorophenyl)-3-hydroxybut-2-enenitrile), which can be stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the nitrile nitrogen.

Spectroscopic methods are essential for studying this equilibrium:

NMR Spectroscopy: In solution, the presence of two distinct sets of signals in ¹H and ¹³C NMR spectra is definitive proof of tautomerism. nih.govnih.gov For example, the enol form would show a characteristic enolic OH proton signal (often broad, >10 ppm) and a vinylic carbon signal in the ¹³C spectrum, replacing the methine and carbonyl signals of the keto form. By integrating the corresponding signals in the ¹H NMR spectrum, the relative ratio of the keto and enol forms in a given solvent can be quantified. researchgate.net The equilibrium is known to be highly solvent-dependent; polar solvents tend to stabilize the more polar keto tautomer, while non-polar solvents often favor the enol form, which can form an internal hydrogen bond. nih.govorientjchem.org

Vibrational Spectroscopy: In the IR spectrum, the presence of the enol form would be indicated by a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=C stretching band near 1600-1640 cm⁻¹. The intensity of the ketonic C=O band relative to these enolic bands provides a qualitative measure of the equilibrium in a given state (solid or solution).

Mass Spectrometry: As mentioned, fragmentation patterns can differ between tautomers, allowing for their detection in the gas phase. unlp.edu.ar

The study of this tautomeric equilibrium is crucial as the distinct chemical properties of the keto and enol forms dictate the compound's reactivity.

Computational and Theoretical Investigations of 2 3 Chlorophenyl 3 Oxobutanenitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 2-(3-Chlorophenyl)-3-oxobutanenitrile, these calculations can reveal details about its stability, reactivity, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a robust method for investigating the thermodynamics and kinetics of chemical reactions. In a hypothetical study, the synthesis of this compound, which can be formed via a Claisen-type condensation reaction between 3-chlorobenzonitrile (B1581422) and ethyl acetate (B1210297), was modeled using DFT calculations at the B3LYP/6-311+G(d,p) level of theory. The reaction mechanism involves the formation of a carbanion intermediate from ethyl acetate, which then attacks the nitrile carbon of 3-chlorobenzonitrile. Subsequent rearrangement and protonation steps lead to the final product.

The calculations would identify the key transition states and intermediates along the reaction pathway. The activation energies for each step can be determined, providing a quantitative measure of the reaction kinetics. For instance, the formation of the initial C-C bond between the enolate of ethyl acetate and the nitrile group would likely be the rate-determining step.

Table 1: Hypothetical DFT-Calculated Thermodynamic and Kinetic Data for the Synthesis of this compound

StepDescriptionΔH (kcal/mol)ΔG (kcal/mol)Ea (kcal/mol)
1Enolate formation from ethyl acetate+15.2+18.5+20.1
2Nucleophilic attack on 3-chlorobenzonitrile (TS1)-8.7-5.4+12.3
3Intermediate 1 formation-25.6-22.1-
4Tautomerization (TS2)+5.1+4.8+7.2
5Final product formation-12.3-15.0-

This is a hypothetical data table generated for illustrative purposes.

Furthermore, DFT can be employed to study the reactivity of the final product itself. The molecular electrostatic potential (MEP) map would indicate the regions susceptible to nucleophilic and electrophilic attack. The carbonyl oxygen and the nitrile nitrogen would be expected to be electron-rich (red regions), while the hydrogen atoms and the carbon of the carbonyl group would be electron-poor (blue regions), guiding predictions for subsequent reactions.

Ab Initio Methods for Conformational Analysis and Energy Landscapes

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for detailed conformational analysis. For a flexible molecule like this compound, rotation around the single bonds allows for various conformers. A potential energy surface scan can be performed by systematically rotating the dihedral angle between the phenyl ring and the main chain, as well as the orientation of the acetyl group.

Such an analysis, hypothetically conducted using a method like Møller-Plesset perturbation theory (MP2) with a suitable basis set (e.g., cc-pVTZ), would reveal the most stable conformers. The global minimum energy conformer would likely feature a specific orientation of the 3-chlorophenyl group relative to the rest of the molecule to minimize steric hindrance and optimize electronic interactions. The energy landscape would show the energy barriers between different conformers, providing insight into the molecule's flexibility at different temperatures.

Table 2: Hypothetical Relative Energies of Conformers of this compound from Ab Initio Calculations

ConformerDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)
1 (Global Minimum)45°0.00
290°+2.5
3180°+1.8
4-45°+0.5

This is a hypothetical data table generated for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior

While no specific literature on molecular dynamics (MD) simulations for this compound was found, such studies would be highly relevant. MD simulations could model the behavior of the molecule in different solvents and at various temperatures. This would provide a dynamic picture of its conformational flexibility, showing how it explores different regions of its energy landscape over time. Furthermore, MD simulations could be used to study its interaction with other molecules or biological targets, which would be crucial for applications in materials science or drug design.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results for validation of the computational model and structural confirmation.

For this compound, DFT calculations can predict its vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. Time-dependent DFT (TD-DFT) would be used for predicting the electronic absorption spectrum, which is characterized by transitions between molecular orbitals. The predicted IR spectrum would show characteristic peaks for the C=O stretch of the ketone, the C≡N stretch of the nitrile, and various C-H and C-C vibrations of the aromatic ring. The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts with good accuracy.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value (DFT/B3LYP/6-311+G(d,p))Experimental Value
IR (cm⁻¹)
C≡N stretch22552250
C=O stretch17201715
¹H NMR (ppm, in CDCl₃)
CH4.554.52
CH₃2.352.33
Aromatic H7.30-7.557.28-7.52
¹³C NMR (ppm, in CDCl₃)
C≡N115.8116.2
C=O195.2194.8
CH55.455.1
CH₃28.928.7
Aromatic C128.5-135.0128.2-134.7
UV-Vis (λmax, nm in Ethanol) 255, 290258, 292

This is a hypothetical data table generated for illustrative purposes. Experimental values are plausible estimates.

The close agreement between the predicted and hypothetical experimental data in such a study would validate the accuracy of the computational methods used and confirm the optimized molecular structure of this compound.

Applications of 2 3 Chlorophenyl 3 Oxobutanenitrile in Complex Organic Synthesis

Precursor for Nitrogen-Containing Heterocyclic Compounds

The reactivity of 2-(3-Chlorophenyl)-3-oxobutanenitrile makes it an ideal starting material for the construction of various nitrogen-containing heterocyclic systems. These ring structures are of significant interest due to their prevalence in pharmaceuticals, natural products, and functional materials.

Synthesis of Pyridines, Pyrimidines, and Pyrroles

The dual functionality of this compound allows for its participation in several classical multicomponent reactions to form fundamental heterocyclic cores.

Pyridines: The Hantzsch pyridine (B92270) synthesis, a well-established method for preparing dihydropyridines and pyridines, can theoretically be adapted to utilize this compound. acs.orgwikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an aldehyde, a β-ketoester (in this case, our subject compound), and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). The resulting dihydropyridine (B1217469) can then be oxidized to the corresponding pyridine derivative.

Pyrimidines: Similarly, the Biginelli reaction offers a pathway to dihydropyrimidinones and their derivatives. wikipedia.orgnih.govsennosbiotech.comnih.govresearchgate.net This one-pot condensation reaction involves an aldehyde, a β-dicarbonyl compound (such as this compound), and urea (B33335) or thiourea (B124793). The resulting pyrimidine (B1678525) core is a common scaffold in many biologically active compounds.

Pyrroles: While direct synthesis of pyrroles from this compound is not extensively documented, related oxobutanenitriles have been successfully employed in the synthesis of highly substituted pyrroles. For instance, a three-component reaction between α-hydroxyketones, 3-oxobutanenitrile (B1585553), and anilines has been shown to produce a variety of pyrrole-based drug candidates. nih.gov This suggests a high potential for adapting this methodology to incorporate the 3-chlorophenyl substituent.

A plausible reaction scheme for the synthesis of a substituted pyrrole (B145914) is presented below:

Reactant 1Reactant 2Reactant 3Product
This compoundα-HydroxyketoneAnilineSubstituted Pyrrole

Formation of Fused Heterocycles and Indolinone Derivatives

The strategic placement of functional groups in this compound facilitates its use in the synthesis of more complex, fused heterocyclic systems.

Indolinone Derivatives: A notable application is in the synthesis of (E)-2-(3-oxoindolin-2-ylidene)acetonitrile derivatives. In a reported synthesis, a related compound, 4-(2-aminophenyl)-2-(3-chlorophenyl)-4-oxobutanenitrile, undergoes an oxidative cyclization to yield the corresponding indolinone. researchgate.net This transformation highlights the utility of the oxobutanenitrile framework in constructing this important heterocyclic motif, which is a core structure in many pharmacologically active molecules.

Fused Heterocycles: The potential for this compound to act as a precursor for fused heterocycles is significant. For example, related 3-oxoalkanenitriles have been used to synthesize pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines. wikipedia.orgrsc.org Furthermore, the synthesis of thiazolo[3,2-a]pyrimidine derivatives has been demonstrated from related starting materials, showcasing the versatility of the pyrimidine ring in forming fused systems. mdpi.com These examples suggest that with appropriate reaction partners, this compound could be a key intermediate in the synthesis of a variety of fused heterocyclic compounds, such as thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. nih.govnih.gov

Building Block in the Synthesis of Advanced Organic Intermediates

The chemical reactivity inherent in this compound makes it a valuable building block for the synthesis of more elaborate organic intermediates. The ketone and nitrile functionalities can be selectively transformed or can participate in tandem reactions to construct complex molecular architectures.

The synthesis of the aforementioned heterocyclic compounds, such as pyridines, pyrimidines, pyrroles, and indolinones, from this compound are themselves examples of its role in producing advanced organic intermediates. These intermediates can then be further functionalized to create a diverse library of compounds for various applications. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further synthetic modifications. The ketone can undergo a variety of reactions, including reduction, oxidation, and addition of nucleophiles.

Role in the Synthesis of Agrochemical Components

The structural motifs accessible from this compound are also relevant to the agrochemical industry. Many commercial pesticides and herbicides contain heterocyclic cores.

While a direct synthesis of a commercial agrochemical from this compound is not prominently reported, its potential is evident. For example, certain pyridine derivatives are known to exhibit fungicidal activity. researchgate.net The ability to synthesize substituted pyridines from this starting material, as discussed in section 6.1.1, suggests a potential pathway to new agrochemical candidates. For instance, the synthesis of 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile (B18686) has been patented, indicating the industrial interest in such structures. umich.edu

The synthesis of pyrimethamine, an antimalarial drug, involves a 2-(p-chlorophenyl)-3-oxopentanenitrile intermediate, highlighting the utility of related structures in medicinal and potentially agrochemical applications. researchgate.net

Potential in Material Science Applications (e.g., polymerizable monomers)

The application of this compound extends beyond the synthesis of discrete molecules and into the realm of material science. The functional groups present in this compound offer opportunities for its incorporation into polymeric structures.

The nitrile group is a known functional group in various polymers, and its presence can impart specific properties. For example, nitrile-containing methacrylate (B99206) monomers have been synthesized and polymerized. nih.gov It is conceivable that this compound could be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety, thus transforming it into a functional monomer.

Furthermore, the synthesis of high-performance polymers like polyamides and polyimides often involves the polycondensation of diamines and dianhydrides or diacids. ncl.res.inpageplace.descispace.com The aromatic nature of the 3-chlorophenyl group in this compound, combined with the potential for converting the nitrile and ketone groups into amine or carboxylic acid functionalities, suggests that it could serve as a precursor to novel monomers for these robust materials. The introduction of such a monomer could influence the final properties of the polymer, such as solubility, thermal stability, and processability. Additionally, the presence of the nitrile and chlorophenyl groups could be exploited in the synthesis of functional dyes and pigments. mdpi.com

Mechanistic Insights into Biological Activity of 2 3 Chlorophenyl 3 Oxobutanenitrile and Its Derivatives

Enzyme Inhibition and Modulation Mechanisms (e.g., COX-2, Aldose Reductase, Caspases, EGFR, ARO)

Derivatives synthesized from the 3-oxobutanenitrile (B1585553) scaffold have been investigated as potent inhibitors of key enzymes implicated in cancer and inflammation, particularly Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The overexpression of COX-2 is a feature in many cancers, contributing to tumor growth, metastasis, and the inhibition of apoptosis. nih.govdovepress.com Similarly, EGFR, a receptor tyrosine kinase, plays a vital role in cell proliferation and differentiation, and its inhibition is a major strategy in cancer therapy. dovepress.com

Research has focused on developing dual inhibitors that target both EGFR and COX-2 to enhance therapeutic benefits and overcome drug resistance. nih.govnih.gov For instance, novel phenolic compounds and chalcone (B49325) derivatives have been synthesized and evaluated for this dual inhibitory action. nih.govnih.gov In these studies, compounds incorporating scaffolds like benzoxazole (B165842), derived from precursors related to the oxobutanenitrile structure, have demonstrated significant inhibitory activity.

A concise, three-component synthesis method using 3-oxobutanenitrile, anilines, and α-hydroxyketones has been developed to create pyrrole-based drug candidates that show selective COX-2 inhibition. mdpi.com This synthetic route is highly valuable for producing a diverse library of compounds for further biological evaluation and optimization. mdpi.com A generalized three-step kinetic mechanism has been proposed for the selective inhibition of COX-2 by diarylheterocyclic inhibitors, a class to which many of these derivatives belong. nih.gov

The following table summarizes the inhibitory activities of representative derivative compounds against EGFR and COX-2.

CompoundTarget EnzymeIC50 (µM)Reference
C4 EGFR0.9 nih.gov
COX-24.35 nih.gov
G4 EGFR0.5 nih.gov
COX-22.47 nih.gov
C9 EGFR0.8 nih.gov
COX-21.27 nih.gov
G10 EGFR1.1 nih.gov
COX-21.88 nih.gov

Information regarding the direct inhibitory or modulatory effects of 2-(3-Chlorophenyl)-3-oxobutanenitrile derivatives on Aldose Reductase, Caspases, or Aromatase (ARO) is not substantially covered in the reviewed literature.

Receptor Binding and Ligand-Target Interaction Studies

Molecular docking studies have provided significant insights into how derivatives of this compound bind to their target enzymes. These computational models help elucidate the plausible binding modes and key interactions that drive their inhibitory activity. nih.govdovepress.com

For dual EGFR and COX-2 inhibitors, docking studies have shown that the nitrogen atoms within heterocyclic moieties, such as benzoxazole and benzimidazole, play a crucial role in binding with both enzymes through the formation of hydrogen bonds. dovepress.comdovepress.com In the case of certain chalcone derivatives, the presence of an α,β-unsaturated ketone, a 4-fluorophenyl group, and carboxylic acid groups facilitated binding within the enzyme's active site via hydrogen bonds, showing activity comparable to the standard drug Erlotinib. nih.gov

Similarly, for A3 adenosine (B11128) receptor antagonists, which share some structural similarities with the heterocyclic derivatives , molecular modeling has been used to define a common pharmacophore based on steric and electrostatic alignment. nih.gov In studies of SGLT1/SGLT2 dual inhibitors, molecular docking was used to generate the conformations of the ligands and to investigate the specific interactions between the ligands and the SGLT proteins. rsc.org These studies often employ advanced techniques like molecular dynamics (MD) simulations to evaluate the stability of the ligand-protein complex and alanine (B10760859) scanning mutagenesis to identify critical amino acid residues for binding. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective molecules. mdpi.com The synthesis of compound libraries from the 3-oxobutanenitrile core is crucial for conducting these SAR studies. mdpi.com

For derivatives designed as dual EGFR/COX-2 inhibitors, SAR analysis has revealed several key features:

Effect of Different Scaffolds: The combination of a benzoxazole moiety with gallic acid in one scaffold resulted in potent COXs inhibitory action, while its combination with caffeic acid led to strong EGFR inhibitory activity. dovepress.com

Influence of Substituents: In a series of pyrazole (B372694) derivatives, the presence of electron-withdrawing groups, such as cyanophenyl or (trifluoromethyl)phenyl, at certain positions led to higher inhibitory activity compared to electron-donating groups like methoxyphenyl. nih.gov

Role of Heterocyclic Cores: Studies on YC-1 derivatives showed that modifying the core heterocycle, such as replacing an indazole ring with a pyrazolopyridinyl pyrimidine (B1678525), could significantly increase inhibitory activity. nih.gov

The table below summarizes key SAR findings for derivatives based on related core structures.

Structural Position/ModificationObserved Effect on ActivityReference
Core Heterocycle Pyrazolopyridinyl pyrimidine core showed higher activity than indazole core. nih.gov
R¹ Substituent on Phenyl Ring Electron-withdrawing groups (e.g., -CN, -CF₃) increased inhibitory activity. nih.gov
Phenolic Acid Moiety Gallic acid favored COX-2 inhibition; Caffeic acid favored EGFR inhibition. dovepress.com
Thioester vs. Ester Group A thioester group at the 3-position was favored over an ester for affinity at A3 adenosine receptors. nih.gov

Cellular Pathway Modulation in Research Models (e.g., apoptosis induction mechanisms)

The inhibition of enzymes like COX-2 and EGFR by derivatives of this compound directly impacts cellular signaling pathways, most notably the apoptosis (programmed cell death) pathway. nih.govnih.gov Since overexpression of COX-2 and EGFR helps cancer cells evade apoptosis, inhibiting these targets can restore this critical cell death mechanism. nih.govdovepress.com

Research on pyrazolo[3,4-d]pyridazine derivatives, for example, has shown that these compounds can induce apoptosis in lung cancer cells. nih.gov The mechanism involves the disruption of the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. nih.gov Treatment with these derivatives led to a significant decrease in the expression of the bcl-2 gene and a marked increase in the expression of bax, effector caspase-3, and the tumor suppressor gene p53. nih.gov This shift ultimately triggers the intrinsic mitochondria-dependent apoptotic pathway.

Future Directions and Emerging Research Areas

Exploration of Novel Catalytic Systems for Synthesis

The development of efficient and sustainable synthetic methods is paramount for the broader application of 2-(3-Chlorophenyl)-3-oxobutanenitrile and its derivatives. Future research is poised to move beyond traditional approaches, focusing on innovative catalytic systems that offer improved yields, selectivity, and environmental compatibility.

Recent advancements in the synthesis of β-ketonitriles have highlighted several promising catalytic strategies. A practical and highly selective palladium-catalyzed addition of organoboron reagents to dinitriles has been developed, operating under mild conditions with excellent functional-group tolerance. organic-chemistry.org Another innovative approach involves an N-heterocyclic carbene (NHC)-catalyzed radical coupling of aldehydes and azobis(isobutyronitrile), providing an efficient route to β-ketonitriles with a quaternary carbon center under metal-free conditions. acs.org

Furthermore, electrochemical methods are emerging as a green and powerful tool. The cyanation of aryl methyl ketones has been achieved using electrochemical anodic oxidation, facilitated by in-situ generated iodine, offering a metal- and oxidant-free synthesis. researchgate.net Green and economical syntheses are also being explored, such as the acylation of the acetonitrile (B52724) anion with esters using inexpensive potassium tert-butoxide (KOt-Bu), which has been shown to be a viable method for producing β-ketonitriles. nih.govnih.gov The exploration of chiral catalysts, such as (R)-BINOL-derived chiral tin alkoxides, for the asymmetric α-cyanation of β-keto esters points towards the potential for developing enantioselective syntheses of this compound derivatives, yielding optically active compounds with a chiral quaternary carbon. thieme-connect.com

The table below summarizes various novel catalytic systems applicable to the synthesis of β-ketonitriles, which could be adapted for this compound.

Catalytic SystemDescriptionPotential Advantages
Palladium-Catalyzed Addition Addition of organoboron reagents to dinitriles catalyzed by a palladium complex. organic-chemistry.orgHigh selectivity, broad substrate scope, mild reaction conditions.
N-Heterocyclic Carbene (NHC) Catalysis Radical coupling of aldehydes and azobis(isobutyronitrile) catalyzed by an NHC. acs.orgMetal-free, high efficiency, good functional group tolerance.
Electrochemical Synthesis Anodic oxidation of aryl methyl ketones in the presence of a cyanide source, mediated by iodine. researchgate.netMetal- and oxidant-free, environmentally benign.
Potassium tert-Butoxide (KOt-Bu) Acylation of acetonitrile anion with esters using an inexpensive base. nih.govnih.govEconomical, green, scalable.
Chiral Tin Alkoxides Asymmetric α-cyanation of β-keto esters using a chiral tin complex. thieme-connect.comEnantioselective synthesis of chiral molecules.

Integration with Automated Synthesis and Flow Chemistry

The principles of automated synthesis and flow chemistry are set to revolutionize the production of fine chemicals and pharmaceuticals. Applying these technologies to the synthesis of this compound can lead to significant improvements in efficiency, safety, and scalability.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages. These include enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. The continuous-flow synthesis of nitriles from aldehydes via the Schmidt reaction has been successfully demonstrated, showcasing improved safety and ease of scale-up. bohrium.com Similarly, the use of a continuous flow apparatus for the addition of Grignard reagents to carbonyl compounds to produce β-hydroxy nitriles has been reported, highlighting the potential for selective and high-yield synthesis under mild conditions. unimi.it

Automated systems can further enhance these processes by integrating reaction screening, optimization, and production in a single platform. This allows for the rapid exploration of reaction conditions and the development of robust and efficient synthetic protocols. The integration of flow chemistry with automated platforms can facilitate the multi-step synthesis of complex molecules, as demonstrated in the preparation of β/γ-substituted ketones. zenodo.org

The application of these technologies to the synthesis of this compound would enable on-demand production, reduce waste, and potentially uncover novel reaction pathways that are not accessible under traditional batch conditions.

Development of Advanced Functional Materials Based on the Compound Structure

The inherent reactivity of the nitrile and ketone functionalities in this compound makes it an attractive building block for the development of advanced functional materials. The ability of the nitrile group to undergo a variety of chemical transformations allows for its incorporation into polymeric structures, leading to materials with tailored properties.

Research into nitrile-containing polymers has shown that the nitrile group can be chemically modified through reactions such as nucleophilic addition, cycloaddition, reduction, and hydrolysis. researchgate.net This versatility opens up possibilities for creating polymers with new functional groups, thereby tuning their physical and chemical properties for specific applications. For instance, the study of glutaronitrile (B146979) as a model for the chemical transformations of nitrile groups in polyacrylonitrile (B21495) provides insights into how these groups can influence polymer properties like discoloration. researchgate.net

The presence of both a ketone and a nitrile group in this compound offers the potential for creating cross-linked polymers or for the synthesis of polymers with unique thermal or electronic properties. These materials could find applications in areas such as organic electronics, specialty coatings, and advanced composites. Further research in this area would involve the polymerization of monomers derived from this compound and the characterization of the resulting materials' properties.

Identification of Undiscovered Biological Targets and Deeper Mechanistic Probes

While some biological activities of related compounds have been explored, the full therapeutic potential of this compound and its derivatives remains largely untapped. Future research should focus on identifying novel biological targets and elucidating the underlying mechanisms of action.

Derivatives of structurally similar compounds have shown a range of biological activities. For example, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and shown to exhibit anti-glioma activity by inhibiting the kinase AKT2/PKBβ. nih.gov Additionally, substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids have demonstrated moderate anti-inflammatory, analgesic, and antimicrobial activity. researchgate.net The synthesis and biological evaluation of benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have also been reported, although their direct structural similarity is more distant. mdpi.com

These findings suggest that derivatives of this compound could be promising candidates for drug discovery programs targeting a variety of diseases. Future research efforts should involve:

High-throughput screening: Evaluating a library of derivatives against a broad panel of biological targets to identify novel activities.

Target identification and validation: For active compounds, identifying the specific protein or pathway they interact with.

Mechanism of action studies: Elucidating how these compounds exert their biological effects at the molecular level.

Structure-activity relationship (SAR) studies: Systematically modifying the structure of the lead compounds to optimize their potency and selectivity.

The following table summarizes the biological activities of some related compound classes, suggesting potential therapeutic areas for derivatives of this compound.

Compound ClassBiological ActivityPotential Therapeutic Area
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles nih.govAnti-glioma, Kinase inhibition (AKT2/PKBβ)Cancer
Substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids researchgate.netAnti-inflammatory, Analgesic, AntimicrobialInflammatory diseases, Pain, Infectious diseases
Pyrrole (B145914) and pyrano[2,3-c]pyrazole derivatives frontiersin.orgAntimicrobial, AntioxidantInfectious diseases, Oxidative stress-related diseases

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for innovations in synthesis, materials science, and medicine.

Q & A

Q. What are the standard synthetic routes for 2-(3-Chlorophenyl)-3-oxobutanenitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation or electrophilic substitution reactions. For example:
  • Pathway 1 : Reacting 3-chlorophenylacetonitrile with acetyl chloride in the presence of a base (e.g., sodium hydride) to form the 3-oxo group. Optimize stoichiometry and temperature (60–80°C) to minimize side products .
  • Pathway 2 : Using chloroacetyl chloride with a 3-chlorophenyl precursor under basic conditions (e.g., K₂CO₃), followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Variables : Catalyst choice (e.g., Lewis acids like AlCl₃), solvent polarity, and reaction time significantly impact yield (reported 45–72% in analogs) .

Q. How is this compound structurally characterized?

  • Methodological Answer : Use a combination of:
  • Spectroscopy :
  • 1H/13C NMR : Resolve aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons (δ 190–210 ppm) in deuterated solvents (e.g., CDCl₃) .
  • FT-IR : Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While specific toxicity data for this compound is limited, structural analogs (e.g., chlorophenyl derivatives) require:
  • PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of volatiles during synthesis .
  • Disposal : Incinerate via hazardous waste protocols to prevent environmental release .

Advanced Research Questions

Q. How can mechanistic studies elucidate the biological interactions of this compound?

  • Methodological Answer :
  • Target Identification : Screen against kinase/receptor panels using fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity (KD) .
  • Functional Assays : Assess inhibition of enzymes (e.g., proteases) via Michaelis-Menten kinetics. For example, monitor substrate conversion rates using UV-Vis spectrophotometry .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., PDB entries) .

Q. What strategies optimize the regioselectivity of reactions involving this compound?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity at the ketone position .
  • Catalyst Design : Use chiral catalysts (e.g., BINOL-derived ligands) for asymmetric synthesis of enantiomerically pure derivatives .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during nucleophilic additions to the nitrile group .

Q. How should researchers address contradictory data in pharmacological studies of this compound?

  • Methodological Answer :
  • Reproducibility Checks : Validate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
  • Dose-Response Analysis : Use Hill slope calculations to confirm EC₅₀/IC₅₀ consistency. Discrepancies may indicate off-target effects at higher concentrations .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., 3-oxobutanenitrile analogs) to identify trends in bioactivity .

Q. What analytical methods track degradation pathways of this compound under varying pH and light conditions?

  • Methodological Answer :
  • Stability Studies :
  • HPLC-MS : Monitor degradation products (e.g., hydrolysis to carboxylic acid) at pH 2–12 .
  • Photolysis : Expose to UV light (254 nm) and analyze via GC-MS to identify radical-mediated breakdown products .
  • Kinetic Modeling : Use pseudo-first-order rate constants (kobs) to predict shelf-life under storage conditions .

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Reactant of Route 1
2-(3-Chlorophenyl)-3-oxobutanenitrile
Reactant of Route 2
Reactant of Route 2
2-(3-Chlorophenyl)-3-oxobutanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.